Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride
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Description
Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the popular drug, Mescaline. DMMDA-2 is known to have hallucinogenic effects and has been used in scientific research to understand the mechanism of action of hallucinogenic drugs.
Scientific Research Applications
Preparation and Reactivity Studies
Research on compounds with structural similarities to "Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride" often involves detailed studies on their preparation, structure, and reactivity. For instance, studies have focused on the preparation and reactivity of complex organic compounds, showcasing methodologies that could potentially apply to synthesizing and understanding the reactivity of "Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride" (A. S. Koch et al., 1990) [https://consensus.app/papers/preparation-reactivity-methyl-koch/68a256822efb59fc8be8bdfd6f8ae1b5/?utm_source=chatgpt].
Catalytic Applications
Compounds containing pyrrolidinyl or similar structures are explored for their catalytic applications in chemical reactions. For example, pyrrolidinopyridines have been assessed in palladium-catalyzed allylic substitutions, highlighting the impact of ligand structure on the reaction outcome (R. Stranne & C. Moberg, 2001) [https://consensus.app/papers/pyrrolidinopyridines-palladium‐catalyzed-allylic-stranne/3970d749848d53b3a7f5caaba7c30189/?utm_source=chatgpt].
Advanced Organic Synthesis
Research includes the synthesis of labeled compounds for pharmacological studies, demonstrating the compound's use in developing potent calcium antagonists and exploring their pharmacokinetics (Arima Hideki et al., 1988) [https://consensus.app/papers/synthesis-2hlabeled-3s1benzyl3pyrrolidinyl-methyl-hideki/59a8bf78f213501e92ae06fdc1e1573c/?utm_source=chatgpt].
Novel Esterification Techniques
The development of novel esterification techniques using pyrrolidinyl catalysts for producing organic esters showcases the compound's utility in facilitating complex organic synthesis processes (S. Sano et al., 2006) [https://consensus.app/papers/novel-deconjugative-esterification-sano/e99efa800a2e5b9d9fc23ca1e29d27fd/?utm_source=chatgpt].
Mechanistic Insights and Catalysis
Research on related compounds also delves into detailed mechanistic insights and catalysis, such as the use of pyridine hydrochloride derivatives as recyclable catalysts for acylating inert alcohols, illustrating the diverse applications in organic synthesis and catalysis (Zhihui Liu et al., 2014) [https://consensus.app/papers/4nndimethylaminopyridine-hydrochloride-catalyst-liu/219915949f2f52bb9291ff2cfd0eec4d/?utm_source=chatgpt].
properties
IUPAC Name |
methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)6-10-5-7(9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJLDCHZKXKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CC(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride |
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